2-[3-(Propan-2-yl)phenoxy]propanoic acid
Overview
Description
2-[3-(Propan-2-yl)phenoxy]propanoic acid is an organic compound with the molecular formula C12H16O3. It is a biochemical used in various fields of research, including proteomics. The compound is characterized by the presence of a phenoxy group attached to a propanoic acid moiety, with an isopropyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yl)phenoxy]propanoic acid typically involves the reaction of 3-(propan-2-yl)phenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-bromopropanoic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted phenoxypropanoic acids, depending on the substituent introduced.
Scientific Research Applications
2-[3-(Propan-2-yl)phenoxy]propanoic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Propan-2-yl)phenoxy]acetic acid
- 2-[3-(Propan-2-yl)phenoxy]butanoic acid
- 2-[3-(Propan-2-yl)phenoxy]pentanoic acid
Uniqueness
2-[3-(Propan-2-yl)phenoxy]propanoic acid is unique due to its specific structural features, such as the propanoic acid moiety and the isopropyl group on the phenyl ring. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-propan-2-ylphenoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-4-6-11(7-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTSFDFHCYFQCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265512 | |
Record name | 2-[3-(1-Methylethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25140-93-6 | |
Record name | 2-[3-(1-Methylethyl)phenoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25140-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(1-Methylethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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